2,5-Dimethyl-3-(methylthio)furan

Flavor Chemistry Regulatory Toxicology Dietary Exposure Assessment

2,5-Dimethyl-3-(methylthio)furan (CAS 63359-63-7; C₇H₁₀OS; MW 142.22 g/mol) is a heteroaromatic thioether belonging to the aryl thioether subclass of organosulfur compounds. It occurs naturally in roasted coffee (both Coffea arabica and Coffea canephora) and is classified under EU Flavouring substance FL No.

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
CAS No. 63359-63-7
Cat. No. B1616015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-(methylthio)furan
CAS63359-63-7
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)SC
InChIInChI=1S/C7H10OS/c1-5-4-7(9-3)6(2)8-5/h4H,1-3H3
InChIKeyDWAOFMNMQUXUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-(methylthio)furan (CAS 63359-63-7) – Structural Identity, Physicochemical Profile, and Sourcing-Relevant Classification


2,5-Dimethyl-3-(methylthio)furan (CAS 63359-63-7; C₇H₁₀OS; MW 142.22 g/mol) is a heteroaromatic thioether belonging to the aryl thioether subclass of organosulfur compounds [1]. It occurs naturally in roasted coffee (both Coffea arabica and Coffea canephora) and is classified under EU Flavouring substance FL No. 13.114 [2]. Key predicted physicochemical properties include a boiling point of approximately 171 °C at 760 mmHg, density of ~1.05 g/cm³, refractive index of 1.523, water solubility of ~0.22 g/L, and a logP ranging from 2.14 to 3.06 depending on the estimation method, indicating moderate lipophilicity and preferential partitioning into organic phases [3].

Why 2,5-Dimethyl-3-(methylthio)furan Cannot Be Casually Replaced by In-Class Analogs – The Structural Basis of Sensory and Stability Differentiation


Within the broader family of sulfur-substituted furans, the specific positioning of the methylthio (–SCH₃) group at the C-3 position of the 2,5-dimethylfuran scaffold creates a unique combination of electronic, steric, and physicochemical properties that cannot be replicated by simple substitution with regioisomers (e.g., C-2 methylthio furans) or functional group analogs (e.g., 3-furanthiols). The C-3 methylthio substitution pattern directly influences the compound’s lipophilicity (logP), vapor pressure, and oxidative stability relative to the corresponding thiol (2,5-dimethyl-3-furanthiol), as well as its odor character and potency compared to non-sulfur or alternatively substituted furan derivatives [1][2]. Regulatory ingestion estimates further confirm that this compound is used at extraordinarily low dietary levels, reflecting potency characteristics that are specific to this substitution pattern and cannot be assumed for other sulfur-furan analogs without explicit quantitative validation [3].

Quantitative Differentiation Evidence for 2,5-Dimethyl-3-(methylthio)furan: Operational Data for Scientific Selection and Procurement


Maximized Survey-Derived Daily Intake (MSDI) as a Regulatory Proxy for Sensory Potency – Ranking Among Sulfur-Substituted Furan Derivatives

In the EFSA FGE.13Rev3 evaluation, 2,5-dimethyl-3-(methylthio)furan (FL-no 13.114) recorded a Maximized Survey-Derived Daily Intake (MSDI) of 0.0024 µg/capita/day, making it one of the lowest-intake sulfur-substituted furan derivatives in the entire evaluation panel [1]. By comparison, the structurally related sulfide ethyl furfuryl sulfide (FL-no 13.124) registered an MSDI of 0.12 µg/capita/day, a 50-fold higher estimated intake, reflecting its lower sensory potency and higher usage levels in food applications [1]. This 50× differential in MSDI quantitatively supports the conclusion that the 2,5-dimethyl-3-(methylthio) substitution pattern confers substantially greater flavor potency than alternative furfuryl sulfide structures, enabling flavor impact at sub-ppb dietary concentrations.

Flavor Chemistry Regulatory Toxicology Dietary Exposure Assessment

Lipophilicity Differentiation: LogP Comparison Between 2,5-Dimethyl-3-(methylthio)furan and 2,5-Dimethyl-3-furanthiol

The target methylthio (–SCH₃) derivative exhibits a predicted logP of 2.79 (ACD/Labs) to 3.06 (KOWWIN), reflecting its thioether character [1]. In contrast, the corresponding thiol analog 2,5-dimethyl-3-furanthiol (CAS 55764-23-3; –SH at C-3) has a structurally estimated logP of approximately 1.5–1.8, consistent with the greater hydrogen-bonding capacity of the sulfhydryl group [2]. This logP differential of approximately 1–1.5 units translates to a ~10–30× higher octanol-water partition coefficient for the methylthio compound, directly impacting its behavior in biphasic reaction systems, its retention on reversed-phase chromatographic media, and its release kinetics in complex food or fragrance matrices [3].

Physicochemical Characterization Formulation Science Partitioning Behavior

Oxidative Stability Advantage: Thioether (–SCH₃) vs. Thiol (–SH) Functionality in 3-Substituted Furan Flavorants

The 3-position methylthio group in the target compound is a thioether, which is inherently more resistant to oxidative degradation than the free thiol group present in 2,5-dimethyl-3-furanthiol (CAS 55764-23-3). The thiol analog is susceptible to facile oxidation to the corresponding disulfide (bis(2,5-dimethyl-3-furyl) disulfide) upon exposure to atmospheric oxygen, a reaction that alters both the odor character and the sensory potency of the material [1]. Huber and Bergamin (1993) demonstrated that 3-thio-substituted furans can be interconverted through controlled redox chemistry: thiols 1 are readily oxidized to symmetric disulfides 4, while thioethers 2 (the class encompassing the target compound) remain stable under the same conditions, requiring different synthetic strategies for further derivatization [1]. This translates to improved storage stability, greater formulation robustness, and more predictable sensory performance over shelf-life for the methylthio derivative.

Stability Testing Shelf-Life Assessment Flavor Chemistry

Regulatory Clearance Status: EFSA and JECFA Safety Evaluation Outcomes for Procurement Due Diligence

2,5-Dimethyl-3-(methylthio)furan has been evaluated by both EFSA (FGE.13Rev3, 2021) and JECFA (FL-no 13.114) with the conclusion of 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. This dual-jurisdiction clearance stands in contrast to several structurally related furan derivatives that have faced more restrictive evaluations due to genotoxicity or inadequate toxicological data. The compound is classified under the EU Union List of flavourings and has been assigned to structural Class III under the Cramer classification, with an evaluation outcome path of B3 (intake below threshold) and B4 (adequate NOAEL exists) [1]. This favorable regulatory profile reduces procurement risk for food and beverage manufacturers operating in jurisdictions that follow EFSA or JECFA guidance, compared to sulfur-furan analogs that may lack comprehensive safety evaluations or that have received qualified approvals.

Food Safety Regulatory Compliance Flavoring Substance Approval

Evidence-Backed Application Scenarios for 2,5-Dimethyl-3-(methylthio)furan: Where Quantitative Differentiation Drives Selection Decisions


Ultra-Trace Coffee Aroma Reconstitution Requiring Sub-ppb Sensory Impact

For laboratories or flavor houses developing authentic coffee aroma reconstitution models, 2,5-dimethyl-3-(methylthio)furan is indispensable due to its natural occurrence in both arabica and robusta coffees [1] and its exceptionally low MSDI of 0.0024 µg/capita/day, which reflects a potency that allows flavor impact at sub-ppb concentrations [2]. Alternative sulfur-furan compounds with higher MSDI values (e.g., ethyl furfuryl sulfide at 0.12 µg/capita/day) require 50-fold higher dosing to achieve comparable sensory contribution, altering the fidelity of the aroma profile and increasing the risk of off-notes.

Lipid-Rich Flavor Delivery Systems Requiring High Partitioning into Oil Phases

Formulators designing oil-based flavor delivery systems (e.g., savory soup bases, frying oil flavorants, lipid-based encapsulation matrices) should select 2,5-dimethyl-3-(methylthio)furan over the corresponding 3-furanthiol due to its ~10–30× higher octanol-water partition coefficient (logP 2.79–3.06 vs. ~1.5–1.8) [3]. This enhanced lipophilicity ensures more efficient partitioning into the lipid phase, improved flavor retention during thermal processing, and more controlled release kinetics in the final food product.

Long-Shelf-Life Savory Flavor Formulations Requiring Oxidative Stability Without Antioxidant Additives

When developing savory or roasted-meat flavor formulations intended for extended ambient shelf-life, the methylthio (–SCH₃) derivative is the preferred choice over the structurally analogous 2,5-dimethyl-3-furanthiol [4]. The thioether's inherent resistance to oxidative disulfide formation eliminates the need for inert-gas packaging or antioxidant additives (e.g., BHA, BHT, tocopherols), reducing formulation complexity, ingredient costs, and potential label declaration requirements. This stability advantage is directly supported by the redox interconversion chemistry established by Huber and Bergamin (1993).

Regulatory-Compliant Flavor Development for EU and Codex-Aligned Markets

For manufacturers exporting flavored food products to EU or Codex Alimentarius-aligned markets, selecting 2,5-dimethyl-3-(methylthio)furan carries lower regulatory risk than choosing less thoroughly evaluated sulfur-furan analogs [2]. The compound's dual-clearance status (EFSA 'no safety concern' + JECFA acceptance) streamlines the dossier compilation process, avoids the need for supplementary toxicological data generation, and reduces the probability of costly reformulation in response to evolving regulatory opinions. This is a direct procurement decision factor for quality assurance and regulatory affairs teams managing multi-jurisdictional product portfolios.

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